molecular formula C16H16N2S B5149904 1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea

1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea

Cat. No.: B5149904
M. Wt: 268.4 g/mol
InChI Key: MDQJGGKECVDEQY-UHFFFAOYSA-N
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Description

1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea is a synthetic thiourea derivative of interest in medicinal chemistry and pharmaceutical research. Thiourea derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. This compound features a biphenyl group and an allyl (prop-2-en-1-yl) group, which may contribute to its interaction with biological targets and enhance its potential as a lead molecule. Researchers can utilize this compound in developing new therapeutic agents, as analogous thiourea derivatives have demonstrated significant anticancer activity , inducing apoptosis in human colon and prostate cancer cell lines . Furthermore, its structure suggests potential for antimicrobial and antioxidant applications , as various thiourea compounds have shown efficacy against bacterial strains and in free radical scavenging assays . The mechanism of action for such compounds often involves the inhibition of key enzymes or signaling pathways; for instance, some thioureas act as inhibitors of interleukin-6 (IL-6) secretion, which plays a role in cancer cell proliferation and inflammation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-phenylphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-12-17-16(19)18-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQJGGKECVDEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea typically involves the reaction of biphenyl-2-yl isothiocyanate with an appropriate allylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

    Step 1: Preparation of biphenyl-2-yl isothiocyanate by reacting biphenyl-2-ylamine with thiophosgene.

    Step 2: Reaction of biphenyl-2-yl isothiocyanate with allylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The biphenyl and prop-2-en-1-yl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products

    Oxidation: :

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Below is a comparative analysis of 1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea and structurally related thiourea compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name R1 Substituent R2 Substituent Molecular Weight Key Features/Applications Reference
This compound Biphenyl-2-yl Allyl ~284 (calculated) Hypothesized kinase inhibition, material science applications
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)thiourea 3-Chlorophenyl Bicycloheptanyl amino N/A Antimicrobial activity (e.g., bacterial/fungal targets)
1-Allyl-3-(2-methoxyphenyl)thiourea 2-Methoxyphenyl Allyl 206.27 (CAS data) Enhanced solubility in polar solvents due to methoxy group; industrial handling precautions noted
1-(b-Phenethyl)-3-phenyl-2-thiourea Phenyl Phenethyl 256.37 Biochemical research (e.g., protein binding studies)

Physicochemical Properties

  • Solubility: The methoxyphenyl group in ’s thiourea enhances polarity and solubility in organic solvents, whereas the biphenyl group in the target compound likely reduces aqueous solubility, favoring nonpolar environments .

Research Findings and Limitations

  • Computational modeling or experimental studies would be required to confirm its conformation .
  • Knowledge Gaps: Direct biological or material data for this compound are absent in the evidence; inferences are drawn from analogs. Further studies are needed to validate its properties.

Q & A

Q. What are the established synthetic routes for 1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling biphenyl-2-amine with allyl isothiocyanate under controlled conditions. Key steps include:

  • Nucleophilic Addition : Reacting biphenyl-2-amine with allyl isothiocyanate in anhydrous THF at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to isothiocyanate) and reaction time (4–6 hours) improves yields to ~75–85% .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify allyl proton signals (δ 5.2–5.8 ppm) and thiourea carbonyl (C=S) at ~180 ppm.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 295.12).
  • X-ray Crystallography : Single-crystal analysis using SHELXL for precise bond-length validation (e.g., C-S bond ~1.68 Å) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include:

PropertyValue/DescriptionReference Technique
Solubility (pH 7.4)~31.5 µg/mL in aqueous bufferHPLC with UV detection
LogP (Partition Coefficient)3.8 ± 0.2Shake-flask method
Thermal StabilityDecomposes at 220°CTGA/DSC analysis
These parameters guide solvent selection and storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this thiourea derivative?

Methodological Answer: Discrepancies in unit-cell parameters or bond angles may arise from:

  • Twinned Crystals : Use SHELXL’s TWIN command for refinement .
  • Disorder in Allyl Groups : Apply PART instructions to model alternative conformations.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies are effective for studying enantiomeric interactions of this compound in chiral environments?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Monitor Cotton effects at 250–300 nm to assess stereochemical preferences.
  • Molecular Dynamics (MD) : Simulate docking with chiral receptors (e.g., enzymes) using Amber or GROMACS .

Q. How can researchers analyze conflicting bioactivity data across different assays?

Methodological Answer: Contradictions (e.g., IC50_{50} variability in kinase inhibition assays) require:

  • Dose-Response Replication : Repeat assays with standardized ATP concentrations.
  • Control for Redox Activity : Include Trolox (antioxidant) to rule out thiourea-mediated radical scavenging.
  • Meta-Analysis : Pool data from orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced techniques are recommended for probing thiourea-protein binding dynamics?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) and stoichiometry.
  • Cryo-EM : Resolve ligand-bound protein complexes at near-atomic resolution.
  • NMR Titration : Track chemical shift perturbations in 1^1H-15^15N HSQC spectra .

Data Contradiction Analysis

Example Case : Discrepancies in reported solubility values (e.g., 31.5 µg/mL vs. 45 µg/mL).

  • Root Cause : Variations in pH (7.4 vs. 6.8) or buffer composition (PBS vs. Tris-HCl).
  • Resolution : Standardize buffer conditions and use equilibrium solubility assays with a 24-hour shaking period .

Key Research Tools

TechniqueApplicationReference ID
SHELXLHigh-resolution crystallographic refinement
Chiral HPLCEnantiomeric separation
ITCThermodynamic binding studies

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